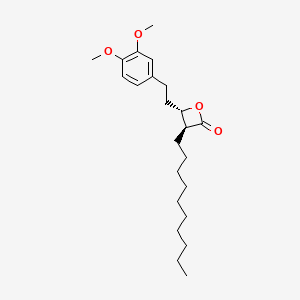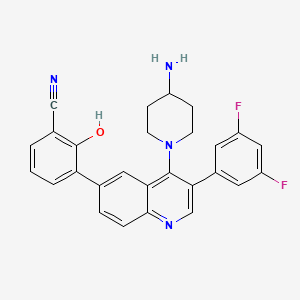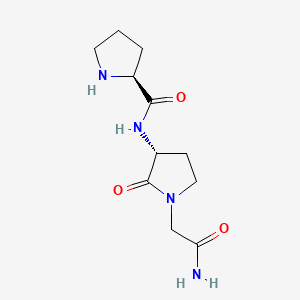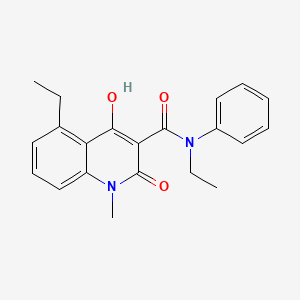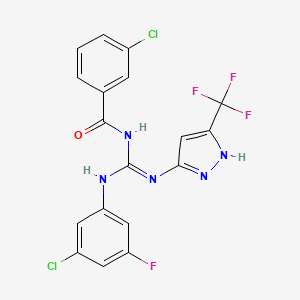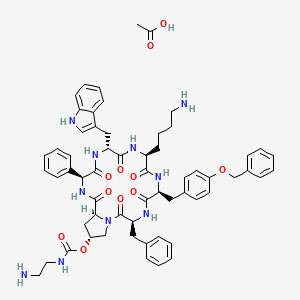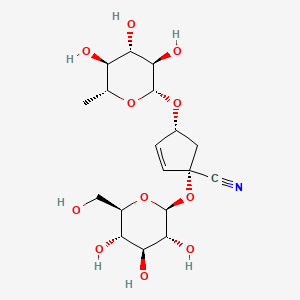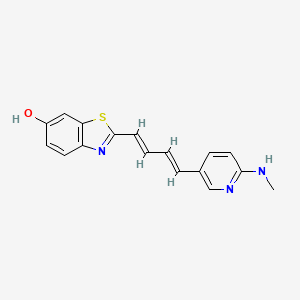
Pentaerythrityl tetraadipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythrityl tetraadipate is a bioactive chemical.
Applications De Recherche Scientifique
Lubricant Degradation and Wear
Pentaerythrityl tetraadipate (PETA) has been studied for its role in lubricant degradation and wear. One study found that small degrees of oxidation in pentaerythrityl tetraheptanoate, a similar compound, led to significant increases in wear rate, suggesting a potential application in understanding and improving lubricant performance and longevity (Willermet, Mahoney, & Kandah, 1981).
Synthesis and Structural Analysis
Pentaerythrityl tetraadipate's synthesis and structural characteristics have been extensively researched. For instance, a study on the synthesis and structures of new hybrid fluorides using pentaerythrityl tetramine as a template revealed insights into its structural determinations and potential applications in material science (Adil et al., 2004). Another study focused on the synthesis of pentaerythrityl tetraacetate, exploring various factors affecting the reaction and highlighting its potential in chemical engineering (Cheng Xiao-wei, 2008).
Cosmetic Applications
In the field of cosmetics, pentaerythrityl tetraadipate has been assessed for safety and efficacy. The Cosmetic Ingredient Review Expert Panel concluded that pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, a related compound, is safe for use in cosmetics (Johnson et al., 2018). This implies potential applications of PETA in cosmetic formulations, particularly as a skin-conditioning agent.
Molecular Networks and Crystallization
Pentaerythrityl tetraadipate's properties also extend to the development of molecular networks and crystallization processes. A study on molecular tectonics using derivatives of pentaerythrityl tetraphenyl ether, a related compound, showed how its unique geometry can be used to form complex molecular and supramolecular structures (Laliberté, Maris, & Wuest, 2004).
Polymer Science and Photochemical Reactions
In polymer science, pentaerythrityl tetraadipate's role in photochemical reactions has been studied. Research on the photochemical reactions of pentaerythrityl tetrakis and dicumyl peroxide in polystyrene films provides insights into its utility in polymer degradation and stability analysis (Kowal, 1984).
Propriétés
Numéro CAS |
195-07-1 |
|---|---|
Nom du produit |
Pentaerythrityl tetraadipate |
Nom IUPAC |
Pentaerythrityl tetraadipate |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pentaerythrityl tetraadipate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



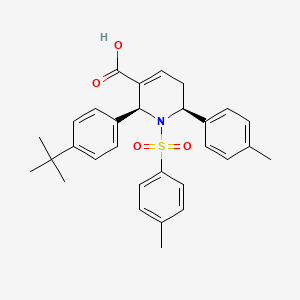
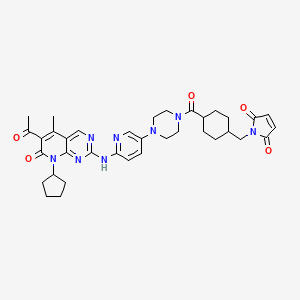
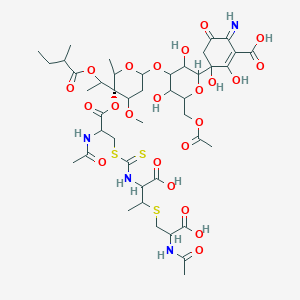
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
